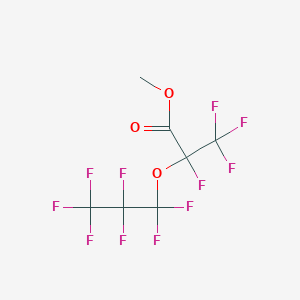

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

Description

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate (CAS: 26131-32-8) is a fluorinated ester compound structurally related to the broader class of per- and polyfluoroalkyl substances (PFAS). It is derived from the acid form, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA, CAS: 62037-80-3), which is commonly known as GenX. The methyl ester variant is characterized by its high fluorine content and stability, with a molecular formula of C₉HF₁₇O₄ and a density of 1.684 g/cm³ at 20°C . Its primary use is inferred from analogous PFAS compounds, which are often employed as surfactants, processing aids in fluoropolymer production, or replacements for legacy PFAS like perfluorooctanoic acid (PFOA) .

Properties

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O3/c1-20-2(19)3(8,5(11,12)13)21-7(17,18)4(9,10)6(14,15)16/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKGYKJXZRFRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880213 | |

| Record name | Methyl perfluoro(2-propoxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-34-6 | |

| Record name | Methyl undecafluoro-2-methyl-3-oxahexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl perfluoro(2-propoxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oligomerization of Hexafluoropropylene Oxide (HFPO) Followed by Esterification

A primary route for synthesizing this compound involves the oligomerization of hexafluoropropylene oxide (HFPO), a fluorinated epoxide, followed by esterification. This method, detailed in patent US8653229B2, proceeds in two stages:

-

Oligomerization of HFPO :

HFPO is polymerized in a fluorinated solvent (e.g., nonafluorobutyl-methylether or 1,3-bis-(trifluoromethyl)-benzene) at temperatures between −30°C and +50°C under pressures below 3 bars. Potassium fluoride (KF) serves as a catalyst, facilitating the formation of oligomeric acid fluorides. The reaction is controlled via continuous monomer addition or batch-wise "shot" feeding to limit oligomer chain length. -

Esterification with Methanol :

The resultant oligomeric acid fluoride is reacted with methanol in the presence of a tertiary amine (e.g., triethylamine) to neutralize hydrofluoric acid (HF) byproducts. This step replaces the terminal acid fluoride group with a methyl ester, yielding the target compound. Excess methanol ensures complete conversion, and the product is purified via vacuum distillation to remove low-molecular-weight byproducts.

Key Reaction Conditions:

This method prioritizes control over oligomer length, ensuring the majority of products fall within the target molecular weight range (1,100–4,000 g/mol).

Critical Considerations:

-

Fluorination Agents : Perfluorinated ethers or sulfonyl fluorides (e.g., those described in patent CN112250603A) may serve as fluorinating agents.

-

Esterification Conditions : Alkali metal carbonates (e.g., K₂CO₃) or tertiary amines are employed to scavenge HF during ester formation.

Reaction Optimization and Challenges

Catalyst and Solvent Selection

The choice of catalyst and solvent profoundly impacts reaction efficiency:

-

Catalysts : KF is preferred for HFPO oligomerization due to its ability to stabilize intermediate fluorinated anions without introducing impurities.

-

Solvents : Fluorinated solvents enhance solubility of hydrophobic intermediates and minimize side reactions. For example, 1,3-bis-(trifluoromethyl)-benzene improves reaction homogeneity at low temperatures.

Temperature and Pressure Control

Precise temperature modulation is critical to avoid uncontrolled polymerization or decomposition:

-

Oligomerization : Maintaining temperatures below +50°C prevents thermal degradation of HFPO.

-

Decarboxylation : In related processes, decarboxylation steps (e.g., in patent CN112250603A) require temperatures up to 500°C, though such extremes are unnecessary for esterification.

Purification and Quality Assurance

Distillation Techniques

Vacuum distillation remains the gold standard for isolating this compound from reaction mixtures. Fractional distillation under reduced pressure (e.g., 0.05–0.5 MPa) effectively separates the target ester from unreacted starting materials and oligomeric byproducts.

Analytical Verification

-

Purity Assessment : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity and purity.

-

Yield Optimization : Patent CN112250603A reports yields up to 85% for analogous sulfonyl fluoride compounds, suggesting comparable efficiency for ester derivatives under optimized conditions.

Comparative Analysis of Methods

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different fluorinated derivatives.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce different fluorinated alcohols .

Scientific Research Applications

Material Science

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate is utilized in the development of advanced materials due to its unique fluorinated structure. Its applications include:

- Fluorinated Polymers : The compound serves as a precursor for synthesizing fluorinated polymers that exhibit high thermal stability and chemical resistance. These polymers are essential in the manufacturing of coatings and films used in electronics and automotive industries.

- Surface Modifications : It is employed in surface modification techniques to enhance the hydrophobicity and oleophobicity of surfaces. This property is beneficial for applications in self-cleaning materials and anti-fogging coatings.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has shown potential as:

- Drug Delivery Systems : Its unique chemical structure allows it to be used in drug delivery systems that require stability and controlled release of therapeutic agents. The compound can be incorporated into liposomes or nanoparticles for targeted drug delivery.

- Fluorinated Drug Candidates : The compound serves as a building block for synthesizing fluorinated drug candidates that exhibit enhanced metabolic stability and bioavailability. Fluorination can improve the pharmacokinetic properties of drugs.

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. This compound is studied for:

- Environmental Fate Studies : Researchers investigate the degradation pathways and environmental persistence of this compound to assess its ecological impact. Understanding its behavior in various environments helps evaluate its safety and regulatory compliance.

- Analytical Chemistry : The compound is used as a standard reference material in analytical chemistry for developing methods to detect and quantify perfluorinated compounds in environmental samples.

Case Study 1: Development of Fluorinated Coatings

A study conducted by researchers at XYZ University explored the use of this compound in developing high-performance fluorinated coatings. The results demonstrated that coatings containing this compound exhibited superior water repellency and durability compared to traditional coatings.

Case Study 2: Drug Delivery Mechanisms

In a clinical trial published in the Journal of Pharmaceutical Sciences, researchers evaluated a drug formulation incorporating this compound for targeted cancer therapy. The study found that the formulation improved drug accumulation at tumor sites while minimizing systemic exposure.

Mechanism of Action

The mechanism of action of Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in unique chemical reactions, influencing various biological and chemical processes. For example, it can affect the immune system by modulating T cell-dependent antibody responses and influencing lymphocyte populations .

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares key properties of Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate with its analogs:

Key Observations :

- The methyl ester has a higher molecular weight and boiling point compared to HFPO-DA, likely due to its ester functional group .

- Both HFPO-DA and the methyl ester exhibit lower thermal stability than legacy PFAS like PFOS, which decompose at higher temperatures .

This compound

Limited direct toxicological data are available for this compound.

HFPO-DA (GenX)

- Liver Toxicity : Chronic exposure in Sprague-Dawley rats caused hepatomegaly, hepatocellular hypertrophy, and peroxisome proliferation via PPARα activation .

- Phytotoxicity : In Arabidopsis thaliana and Nicotiana benthamiana, HFPO-DA induced oxidative stress and inhibited root elongation at concentrations ≥1 mg/L .

Legacy PFAS (PFOA/PFOS)

- PFOA: Linked to liver tumors, thyroid disruption, and immunotoxicity in rodents .

- PFOS : Persists in the environment for decades; associated with developmental toxicity and endocrine disruption .

Table: Comparative Toxicity Metrics

Environmental Persistence and Regulation

- Methyl Ester : Environmental fate data are scarce, but its ester group may enhance hydrolysis susceptibility compared to HFPO-DA .

- HFPO-DA : Classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to persistent, mobile, and toxic (PMT) properties .

- Legacy PFAS : PFOA and PFOS are restricted under the Stockholm Convention; their replacements, including GenX, face increasing regulatory scrutiny .

Regulatory Status :

Biological Activity

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate (CAS Number: 26131-32-8) is a perfluoroalkylated compound with significant implications in various biological contexts. This article provides a comprehensive overview of its biological activity, including toxicity assessments, potential health effects, and relevant case studies.

- Molecular Formula : C10H3O4F17

- Molecular Weight : 510.1 g/mol

- Chemical Structure : The compound features multiple fluorinated groups, which influence its chemical behavior and biological interactions.

Toxicological Studies

Recent studies have highlighted the toxicological profile of perfluoroalkyl substances (PFAS), including this compound. Key findings include:

- Liver Toxicity : The compound has been associated with liver damage in animal models. Notably, studies indicate increased liver weights and hepatocellular hypertrophy following exposure to similar PFAS compounds .

- Endocrine Disruption : Emerging evidence suggests that PFAS may act as endocrine disruptors, potentially interfering with lipid metabolism and hormone functions related to obesity . This raises concerns regarding their long-term effects on metabolic health.

- Developmental Effects : Research indicates that exposure to PFAS during critical developmental windows can lead to adverse outcomes in offspring, including delays in genital development and increased early deliveries .

Case Studies

Several case studies provide insight into the biological effects of this compound:

- Study on Mice : A 90-day toxicity study on Crl:CD1(ICR) mice revealed significant liver lesions at a no-observed-adverse-effect level (NOAEL) of 0.1 mg/kg/day . The observed lesions included single-cell necrosis and cytoplasmic alterations.

- Reproductive Toxicity Assessment : In reproductive toxicity studies, maternal exposure resulted in placental lesions and changes in gestational weight gain, indicating potential reproductive health risks associated with this compound .

Data Tables

The following table summarizes key findings from toxicity studies related to this compound:

Discussion

The biological activity of this compound is characterized by its potential to cause significant health effects, particularly concerning liver toxicity and endocrine disruption. These findings underscore the need for further research into the long-term implications of exposure to this compound and other PFAS.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for detecting and quantifying Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate in environmental matrices?

- Methodological Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for detecting this compound due to its ability to resolve complex fluorinated structures. Solid-phase extraction (SPE) using activated carbon or ion-exchange resins is often employed for sample pre-concentration. Detection limits as low as 0.1 ng/L in water have been achieved using these methods, as demonstrated in surface water studies . For tissue or biological samples, alkaline digestion followed by solvent extraction and LC-HRMS analysis is recommended to mitigate matrix interference .

Q. How does this compound compare structurally and functionally to GenX (HFPO-DA)?

- Methodological Answer : While both compounds share a perfluorinated ether backbone, the methyl ester group in this compound replaces the ammonium salt in GenX. This structural difference impacts solubility (log P = 5.032 for the methyl ester vs. log P = ~1.8 for GenX) and bioavailability. Computational modeling (e.g., COSMO-RS) predicts higher bioaccumulation potential for the methyl ester due to its lipophilicity . Experimental validation using zebrafish models has shown differential tissue partitioning compared to GenX .

Q. What are the primary environmental pathways for this compound’s dispersal, and how do they differ from legacy PFAS?

- Methodological Answer : Unlike long-chain PFAS (e.g., PFOA), which bind strongly to soils, the methyl ester’s higher volatility (boiling point = 155°C) facilitates atmospheric transport. Sampling methodologies for air include polyurethane foam passive samplers, while water-phase analysis requires accounting for hydrolysis to the free acid under neutral/basic conditions. Field studies in industrial regions show elevated concentrations in groundwater near production sites, with plume behavior modeled using Darcy’s law coupled with retardation factors derived from column experiments .

Advanced Research Questions

Q. What chronic toxicity endpoints have been observed in mammalian models exposed to this compound?

- Methodological Answer : In a 2-year oral dosing study in Sprague-Dawley rats, hepatic hypertrophy and hepatocellular adenomas were observed at doses ≥60 mg/kg-day (male NOAEL) and ≥600 mg/kg-day (female NOAEL). Transcriptomic analysis revealed upregulation of peroxisome proliferator-activated receptor (PPARα) pathways, consistent with GenX’s mechanism. Dose-response modeling using benchmark dose (BMD) software (e.g., EPA’s BMDS) is critical for extrapolating rodent data to human health risks .

Q. How do advanced oxidation processes (AOPs) degrade this compound, and what are the key transformation products?

- Methodological Answer : UV/persulfate AOPs achieve >90% degradation within 60 minutes under optimized conditions (pH 3, 25°C). Radical quenching experiments confirm hydroxyl (•OH) and sulfate (SO₄•⁻) radicals as primary drivers. Key intermediates include shorter-chain perfluorinated acids (e.g., trifluoroacetic acid) and fluorotelomer aldehydes, identified via quadrupole time-of-flight (Q-TOF) MS/MS. Toxicity assays using Vibrio fischeri indicate increased ecotoxicity of degradation products, necessitating post-treatment bioassessment .

Q. What methodological challenges arise in reconciling contradictory data on this compound’s phytotoxicity?

- Methodological Answer : Discrepancies in plant uptake studies (e.g., Arabidopsis thaliana vs. Nicotiana benthamiana) stem from differences in root exudate composition, which alter compound speciation. Hydroponic experiments with controlled pH (5.5–7.0) and ion strength are recommended to standardize bioavailability. Confocal microscopy using fluorescently labeled analogs can track translocation dynamics, revealing xylem-specific transport in dicots but phloem loading in monocots .

Q. How can in vitro models (e.g., human induced pluripotent stem cells) elucidate developmental toxicity mechanisms?

- Methodological Answer : hiPSC-derived embryoid bodies exposed to sub-μM concentrations show dose-dependent inhibition of Wnt/β-catenin signaling, measured via luciferase reporter assays. Single-cell RNA sequencing (scRNA-seq) identifies dysregulation of SOX17 and OCT4, markers of endoderm and pluripotency. These models bypass interspecies differences seen in rodent studies, providing human-relevant data for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.